

Commercial Suppliers and Technical Guide for (E)-9-Hexadecenyl Acetate

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Compound of Interest

Compound Name: (E)-9-Hexadecenyl acetate

Cat. No.: B013422

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For researchers, scientists, and drug development professionals, this guide provides an in-depth overview of commercial suppliers for **(E)-9-Hexadecenyl acetate**, alongside key technical information relevant to its application and analysis.

Introduction to (E)-9-Hexadecenyl Acetate

(E)-9-Hexadecenyl acetate is a chemical compound with the molecular formula $C_{18}H_{34}O_2$ and a molecular weight of approximately 282.5 g/mol ^[1]. It is classified as a carboxylic ester and is known to function as an insect pheromone, playing a crucial role in the chemical communication of various species. Its stereoisomer, (Z)-9-Hexadecenyl acetate, is also a common insect pheromone component. The precise isomeric purity is often critical for its biological activity.

Commercial Availability

A number of chemical suppliers specialize in the production and distribution of insect pheromones and related biochemicals. While a comprehensive price comparison is subject to fluctuation and direct inquiry, the following companies are notable suppliers of **(E)-9-Hexadecenyl acetate** and related compounds. Researchers are advised to contact these suppliers directly for the most current pricing, availability, and detailed specifications.

Supplier	Product Name	Purity	CAS Number	Notes
Bedoukian Research	(Z)-9-Hexadecenal, (Z)-11-Hexadecenyl acetate	Typically ≥93-95%	56218-69-0 (for E-isomer)	A well-established supplier of high-purity pheromones. While specific data for the (E)-9 isomer was not readily available in initial searches, they offer a wide range of related compounds. [2]
Pherobank	Insect Pheromones	High Purity	Varies	Specializes in the synthesis and supply of pheromone compounds for research and pest management. Their catalog should be consulted for specific availability of (E)-9-Hexadecenyl acetate.
Chemsigma	9E-HEXADECENYL ACETATE	95%	56218-69-0	Lists the compound with a specified purity.

Note: This table is based on available information and is not exhaustive. Purity and availability should be confirmed with the supplier.

Physicochemical Properties

Sourced from publicly available databases, the following table summarizes key computed and experimental properties of **(E)-9-Hexadecenyl acetate**.

Property	Value	Source
Molecular Formula	C ₁₈ H ₃₄ O ₂	PubChem[1]
Molecular Weight	282.5 g/mol	PubChem[1]
CAS Number	56218-69-0	PubChem[1]
IUPAC Name	[(E)-hexadec-9-enyl] acetate	PubChem[1]
Kovats Retention Index	Standard non-polar: 1984.6; Semi-standard non-polar: 1998; Standard polar: 2317	PubChem[1]

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of **(E)-9-Hexadecenyl acetate** are often proprietary or published in the context of broader research. However, general methodologies for the synthesis of structurally similar long-chain alkenyl acetates can be adapted.

Stereoselective Synthesis of (E)-Alkenyl Acetates

A common strategy for the synthesis of (E)-alkenyl acetates involves the stereoselective formation of the corresponding (E)-alkenol, followed by acetylation.

1. Synthesis of (E)-9-Hexadecen-1-ol:

A potential synthetic route involves the coupling of smaller building blocks. For instance, an organometallic reagent could be coupled with a suitable electrophile. While a specific protocol for (E)-9-Hexadecen-1-ol is not detailed in the provided search results, a similar synthesis for

E-9-Dodecen-1-yl acetate utilizes an organomanganese reagent derived from a Grignard reagent, which is then coupled with an E-bromo-alkene.[3] This general approach can be adapted by selecting appropriate starting materials to achieve the desired C16 backbone.

2. Acetylation of (E)-9-Hexadecen-1-ol:

The final step is the esterification of the alcohol. A standard laboratory procedure for acetylation involves reacting the alcohol with an acetylating agent in the presence of a base.

- Reagents: (E)-9-Hexadecen-1-ol, Acetic anhydride or Acetyl chloride, a base (e.g., pyridine, triethylamine), and a suitable solvent (e.g., dichloromethane, diethyl ether).
- Procedure (General):
 - Dissolve (E)-9-Hexadecen-1-ol in the chosen solvent.
 - Add the base to the solution.
 - Slowly add the acetylating agent (acetic anhydride or acetyl chloride) to the mixture, often at a reduced temperature (e.g., 0 °C) to control the reaction.
 - Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or GC).
 - Quench the reaction with water or a dilute acid solution.
 - Extract the product with an organic solvent.
 - Wash the organic layer with brine, dry over an anhydrous salt (e.g., MgSO_4), and concentrate under reduced pressure.
 - Purify the crude product by column chromatography on silica gel.

Analytical Methods

Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS):

GC and GC-MS are essential techniques for assessing the purity and confirming the identity of **(E)-9-Hexadecenyl acetate**.

- Typical GC Conditions (for similar compounds):
 - Column: A non-polar or semi-polar capillary column (e.g., DB-5, HP-5MS, or a wax column like CARBOWAX 20M) is suitable for separating long-chain esters.[\[4\]](#)
 - Oven Temperature Program: A temperature gradient is typically used, for example, starting at a lower temperature (e.g., 40-60 °C) and ramping up to a higher temperature (e.g., 230-250 °C) to ensure good separation and elution of the compound.[\[4\]](#)
 - Carrier Gas: Helium or hydrogen is commonly used.[\[4\]](#)
 - Injector and Detector Temperature: Typically set around 250 °C.[\[4\]](#)
 - Detection: Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (MS) for identification.

The Kovats retention index is a useful parameter for comparing GC data across different systems.[\[1\]](#)

Nuclear Magnetic Resonance (NMR) Spectroscopy:

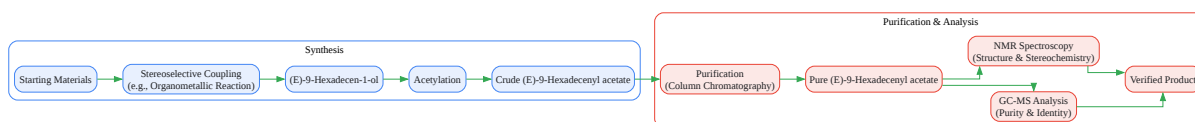
¹H NMR and ¹³C NMR spectroscopy are crucial for structural elucidation and confirming the stereochemistry of the double bond.

- ¹H NMR: Key signals to expect include:
 - A multiplet around 5.4 ppm for the vinylic protons (-CH=CH-). The coupling constant (J-value) for the trans-protons is typically larger (around 15 Hz) than for cis-protons.
 - A triplet around 4.05 ppm for the methylene protons adjacent to the acetate group (-CH₂-OAc).
 - A singlet around 2.05 ppm for the methyl protons of the acetate group (-OCOCH₃).
 - A series of multiplets for the other methylene groups in the aliphatic chain.

- ^{13}C NMR: Diagnostic peaks would include those for the carbonyl carbon of the acetate group (around 171 ppm), the vinylic carbons (around 130 ppm), the carbon of the methylene group attached to the oxygen (around 64 ppm), and the methyl carbon of the acetate group (around 21 ppm).

Logical Workflow for Synthesis and Analysis

The following diagram illustrates a typical workflow for the synthesis and quality control of **(E)-9-Hexadecenyl acetate**.



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Caption: A logical workflow for the synthesis and analysis of **(E)-9-Hexadecenyl acetate**.

This guide provides a foundational understanding for researchers working with **(E)-9-Hexadecenyl acetate**. For specific applications, further consultation of specialized literature and direct communication with suppliers is recommended.

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